
Strontium-89
Übersicht
Beschreibung
Strontium Sr-89 is a radioisotope of strontium, a heavy metal found naturally as a non-radioactive element. With a half-life of 50 days, strontium-89 is a beta emitter that is metabolized much like calcium. This agent is preferentially absorbed by osteoblastic bone metastases. (NCI04)
Wissenschaftliche Forschungsanwendungen
Radiotherapy and Pain Palliation
Strontium-89 is primarily utilized in the field of radiotherapy, especially for pain palliation in cancer patients with bone metastases. Studies have shown that Strontium-89 selectively localizes in bone mineral, particularly in areas of active osteogenesis related to primary cancer and metastasis. Its beta radiation targets primary and metastatic bone sites, providing significant pain relief in these patients (Kossman & Weiss, 2000); (Ying Kang, 2018); (Giammarile, Mognetti, & Resche, 2001).
Diagnostic Applications
Diagnostic applications of Strontium-89 include assessing the effectiveness of treatment through nuclear medicine imaging. By evaluating the interaction of gamma rays emitted from Strontium-85 (present in Strontium-89 solutions) with imaging collimators, the distribution and concentration of Strontium-89 in bone metastases can be visualized (Owaki, Inoue, Narita, Tsuda, & Fukushi, 2017).
Environmental and Geological Research
Strontium-89's isotopic properties are also used in environmental and geological research. Studies involving Strontium isotopes, like 87Sr/86Sr, help in tracking wildlife, understanding geological formations, and forensic science applications. This includes assessing the geographical origin of various elements and artifacts (Semenishchev & Voronina, 2019); (Flockhart, Kyser, Chipley, Miller, & Norris, 2015); (Bataille, von Holstein, Laffoon, Willmes, Liu, & Davies, 2018).
Bioassay and Radiotoxicity Studies
Strontium-89 is used in bioassay and radiotoxicity studies, especially in the context of nuclear accidents and environmental contamination. This includes determining Strontium-89 and Strontium-90 in biological samples and environmental materials, such as food and milk, to assess radiotoxicity levels and contamination risks (Pittet, Bochud, & Froidevaux, 2019); (Lee, Bakhtiar, Akbarzadeh, & Lee, 2000).
Eigenschaften
CAS-Nummer |
14158-27-1 |
|---|---|
Produktname |
Strontium-89 |
Molekularformel |
S |
Molekulargewicht |
88.907451 g/mol |
IUPAC-Name |
strontium-89 |
InChI |
InChI=1S/Sr/i1+1 |
InChI-Schlüssel |
CIOAGBVUUVVLOB-OUBTZVSYSA-N |
Isomerische SMILES |
[89Sr] |
SMILES |
[Sr] |
Kanonische SMILES |
[Sr] |
Synonyme |
89Sr radioisotope Sr-89 radioisotope Strontium-89 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)



![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)

![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)
![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)

